molecular formula C7H13NO2 B13153525 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one

2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13153525
M. Wt: 143.18 g/mol
InChI Key: FYDBWOXHTCHFRT-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and 2-methoxyacetyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or toluene, and stirred at room temperature or under reflux conditions until the reaction is complete.

    Product Isolation: The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The methoxy group may also participate in electronic interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-(piperidin-2-yl)ethan-1-one: This compound features a piperidine ring instead of a pyrrolidine ring.

    2-Pyrrolidinoethylamine: This compound has an amine group instead of a methoxy group.

Uniqueness

2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-methoxy-1-pyrrolidin-2-ylethanone

InChI

InChI=1S/C7H13NO2/c1-10-5-7(9)6-3-2-4-8-6/h6,8H,2-5H2,1H3

InChI Key

FYDBWOXHTCHFRT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCCN1

Origin of Product

United States

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